
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is a chemical compound known for its use as a systemic insecticide and acaricide. It is effective against sucking insects and is characterized by its straw-colored liquid form .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate thiadiazole compounds. The reaction conditions often include the use of solvents and catalysts to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound involve large-scale chemical reactions under controlled conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester undergoes various chemical reactions, including:
Oxidation: Partial oxidation by oxidizing agents can result in the release of toxic phosphorus oxides.
Reduction: Reaction with strong reducing agents such as hydrides can produce highly toxic and flammable phosphine gas.
Substitution: The compound can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions vary depending on the desired product and may include specific temperatures, pressures, and solvents .
Major Products Formed
The major products formed from these reactions include phosphine gas, phosphorus oxides, and various substituted derivatives of the original compound .
Wissenschaftliche Forschungsanwendungen
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester involves its interaction with the nervous system of insects. It inhibits acetylcholinesterase, an enzyme essential for nerve function, leading to the accumulation of acetylcholine and subsequent paralysis and death of the insect . The molecular targets include acetylcholinesterase and related pathways involved in nerve signal transmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phosphorothioic acid, O,O-dimethyl S-(2-(methylthio)ethyl) ester
- Phosphorothioic acid, O,O-diethyl O-[2-(ethylthio)ethyl] ester
- Phosphorodithioic acid, O,O,S-trimethyl ester
Uniqueness
Phosphorothioic acid, O,O-dimethyl S-((5-(ethylthio)-1,3,4-thiadiazol-2-yl)methyl) ester is unique due to its specific structure, which includes a thiadiazole ring and an ethylthio group. This structure imparts distinct chemical and biological properties, making it particularly effective as an insecticide .
Eigenschaften
CAS-Nummer |
38090-97-0 |
|---|---|
Molekularformel |
C7H13N2O3PS3 |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
2-(dimethoxyphosphorylsulfanylmethyl)-5-ethylsulfanyl-1,3,4-thiadiazole |
InChI |
InChI=1S/C7H13N2O3PS3/c1-4-14-7-9-8-6(16-7)5-15-13(10,11-2)12-3/h4-5H2,1-3H3 |
InChI-Schlüssel |
YSXBGJGHFNRKPK-UHFFFAOYSA-N |
Kanonische SMILES |
CCSC1=NN=C(S1)CSP(=O)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


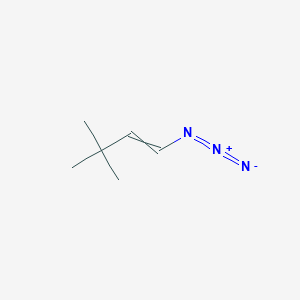


![2-[(Pyrrolidin-1-yl)methylidene]-1H-indene-1,3(2H)-dione](/img/structure/B14664739.png)
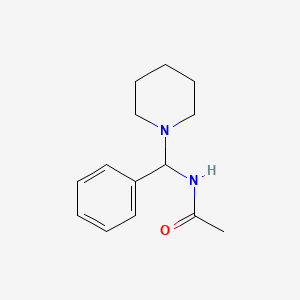

![8-Methyl-8-azabicyclo[3.2.1]octan-2-ol](/img/structure/B14664767.png)
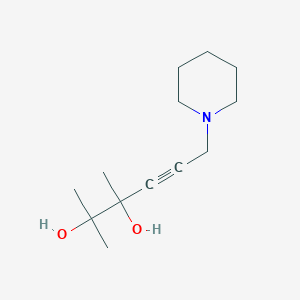
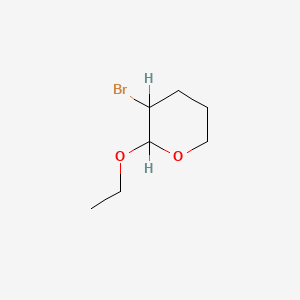
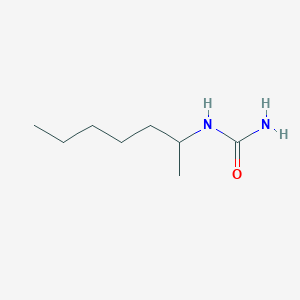
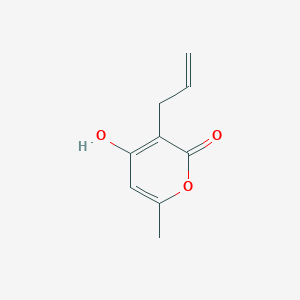
![1,1',1''-[2-(Benzylsulfonyl)ethene-1,1,2-triyl]tribenzene](/img/structure/B14664793.png)
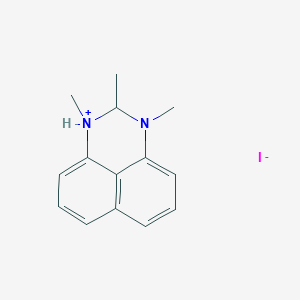
![2-Buten-1-one, 3-[(4-methylphenyl)amino]-1-phenyl-](/img/structure/B14664806.png)
